molecular formula C17H18F3NO3S B2780512 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide CAS No. 2034613-71-1

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2780512
CAS No.: 2034613-71-1
M. Wt: 373.39
InChI Key: HPFLDKZGWKAXOM-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a trifluoromethoxy benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxy group and the pentyl chain. The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide moiety can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide
  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-chlorobenzamide

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c18-17(19,20)24-14-5-3-13(4-6-14)16(23)21-9-7-12(8-10-22)15-2-1-11-25-15/h1-6,11-12,22H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFLDKZGWKAXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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